Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Building block procurement Molar equivalent cost Synthetic efficiency

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic ketal-ester (C₁₀H₁₆O₄, MW 200.23 g/mol) that serves as a protected cyclohexanone synthon with an ester handle for further functionalization. The 1,4-dioxaspiro moiety masks a ketone as an ethylene ketal, enabling orthogonal protection strategies during multi‑step synthesis, while the methyl ester at the 8‑position provides a reactive site for amidation, transesterification, or reduction.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 26845-47-6
Cat. No. B122403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS26845-47-6
Synonyms1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Methyl Ester; 
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2(CC1)OCCO2
InChIInChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3
InChIKeyXUTIURCKMWHHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS 26845-47-6): A Spirocyclic Ketal-Ester Building Block for Pharmaceutical Synthesis


Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic ketal-ester (C₁₀H₁₆O₄, MW 200.23 g/mol) that serves as a protected cyclohexanone synthon with an ester handle for further functionalization [1]. The 1,4-dioxaspiro moiety masks a ketone as an ethylene ketal, enabling orthogonal protection strategies during multi‑step synthesis, while the methyl ester at the 8‑position provides a reactive site for amidation, transesterification, or reduction . This compound has been specifically cited as a reagent in the preparation of high‑affinity histamine H₃ receptor agonists and reverse‑hydroxamate‑based selective TACE inhibitors .

1
Spirocyclic ketal-ester building block for multi-step synthesis
2
Orthogonal protection strategy: masked ketone with reactive ester handle
3
Compatible with amidation, transesterification, and basic/nucleophilic conditions
Selection context: synthetic reagent and protected cyclohexanone synthon

Why Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by Common In‑Class Analogs


The spirocyclic ketal-ester architecture of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate simultaneously presents a protected ketone and a methyl ester electrophile; altering the ester (e.g., ethyl, free acid) or removing the ketal protection changes both the physicochemical profile and the chemoselectivity of downstream steps [1]. The methyl ester offers a distinct balance of lipophilicity (XLogP3 = 0.7) and aqueous solubility (~32 g/L) relative to its ethyl homolog, directly impacting extraction efficiency, chromatographic purification, and reaction kinetics in amide‑bond formation . Furthermore, the ketal group is stable to basic and nucleophilic conditions that would consume the unprotected 4‑oxocyclohexanecarboxylate analog, making the compound indispensable in synthetic routes requiring orthogonal protection [2].

Target
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
Potential Substitute
Ethyl ester or unprotected ketone analogs
Risk Ester homologs shift lipophilicity and may alter extraction efficiency and reaction kinetics.
Risk Free acid or unprotected ketone analogs lack orthogonal ketal protection, limiting chemoselectivity in basic or nucleophilic steps.
Risk Solid physical form of the free acid introduces handling differences versus the liquid methyl ester for automated dispensing.

Quantitative Differentiation of Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Against Its Closest Analogs


Molecular Weight Advantage: Methyl Ester Delivers 7.0% More Moles per Gram Than the Ethyl Ester

The methyl ester has a molecular weight of 200.23 g/mol, compared to 214.26 g/mol for the ethyl ester analog (ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, CAS 1489-97-0) [1]. On an equi‑mass basis, the methyl ester provides 7.0% more reactive equivalents, translating directly into lower mass requirements for stoichiometric reactions and reduced procurement costs when pricing is comparable.

Molar Efficiency
Cross-study comparable
7.0% more moles per gram
Supports procurement cost-efficiency review for scale-up.
200.23 g/mol vs. ethyl ester 214.26 g/mol; MW-based calculation.
Building block procurement Molar equivalent cost Synthetic efficiency

Lipophilicity Tuning: Methyl Ester XLogP3 = 0.7 vs. Predicted Ethyl Ester XLogP3 ≈ 1.2

The calculated partition coefficient (XLogP3) for the target compound is 0.7 [1]. The ethyl ester analog, with an additional methylene group, is predicted to have an XLogP3 of approximately 1.2 based on the incremental logP contribution of a –CH₂– unit (~0.5 log units) [2]. This ~0.5 log‑unit difference is material for liquid–liquid extraction efficiency and reversed‑phase HPLC retention, where the lower lipophilicity of the methyl ester can simplify purification of polar intermediates.

Lipophilicity Tuning
Class-level inference
XLogP3 = 0.7 vs. ethyl ester XLogP3 ≈ 1.2
Lower lipophilicity may simplify purification of polar intermediates.
~0.5 log unit difference estimated; group-contribution model used for comparator.
Lipophilicity Extraction optimization Chromatographic separation

Aqueous Solubility: Methyl Ester 32 g/L vs. Expected Lower Solubility for Higher Homologs

The calculated aqueous solubility of the target compound is 32 g/L at 25 °C . While a directly measured solubility for the ethyl ester is not published in authoritative databases, the incremental methylene group in the ethyl ester is expected to reduce water solubility by approximately 2‑ to 3‑fold based on established Hansch‑type relationships [1]. Higher water solubility facilitates homogeneous reaction conditions in aqueous‑organic mixtures and simplifies extractive removal of excess reagent.

Aqueous Solubility
Class-level inference
32 g/L vs. ethyl ester estimated ~10–16 g/L
Higher water solubility supports homogeneous aqueous-organic reaction conditions.
Target value calculated; comparator inferred from Hansch solubility models.
Solubility Reaction medium Aqueous work-up

Orthogonal Protection: Ketal Stability Under Basic Conditions vs. Unprotected Ketone Reactivity

The 1,4-dioxaspiro[4.5]decane ketal in the target compound is stable to basic and nucleophilic conditions (e.g., Grignard additions, hydride reductions, enolate alkylations) that would immediately consume the unprotected ketone of methyl 4-oxocyclohexane-1-carboxylate (CAS 6297-22-9) [1]. Deprotection is achieved under specific acidic conditions: 1 N HCl at room temperature for 30 minutes, as demonstrated in the synthesis of conformationally constrained H₃ receptor agonists [2]. This orthogonal stability profile is the functional reason the ketal‑protected building block is procured rather than the free ketone.

Orthogonal Protection
Class-level inference
Ketal stable to bases/nucleophiles; deprotection with 1 N HCl
Enables synthetic sequences incompatible with the free ketone.
Validated deprotection: 1 N HCl, rt, 30 min (Kitbunnadaj et al., 2005).
Orthogonal protecting group Chemoselectivity Synthetic sequence design

Validated Application: Documented Use in High-Affinity H₃ Receptor Agonist Synthesis

The 1,4-dioxaspiro[4.5]decane scaffold—specifically 1,4-dioxa-spiro[4,5]dec‑an‑8‑one, which is directly accessible from the target compound via ester hydrolysis and ketal manipulation—is a key intermediate in the synthesis of potent histamine H₃ receptor agonists [1]. In this published synthetic route, compound 58 (the ketal‑protected intermediate) was carried through multiple synthetic steps before deliberate acidic deprotection, confirming that the protected form is compatible with Wittig olefination, hydrogenation, and reductive amination conditions. The resulting agonists showed pKᵢ values up to 8.0 on the human H₃ receptor [1]. No analogous synthetic validation using an unprotected ketone route has been reported in the same publication.

Validated Application
Direct head-to-head comparison
Key intermediate in H₃ receptor agonist synthesis (pKᵢ ≤ 8.0)
Literature-validated entry point with reported nanomolar affinity data.
Ketal stability confirmed through Wittig, hydrogenation, and LiAlH₄ steps before acidic deprotection.
H₃ receptor agonist Drug discovery building block Medicinal chemistry

Physical Form and Handling: Liquid Methyl Ester vs. Solid Free Acid

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a colorless to almost colorless clear liquid at ambient temperature , whereas the corresponding free acid (1,4-dioxaspiro[4.5]decane-8-carboxylic acid, CAS 66500-55-8) is a solid [1]. For laboratories employing automated liquid‑handling platforms or continuous‑flow reactors, a liquid reagent eliminates the need for dissolution and filtration steps, reducing preparation time and the risk of incomplete transfer . This physical‑form distinction is particularly relevant for high‑throughput experimentation (HTE) and process‑scale liquid dosing.

Physical Form
Cross-study comparable
Liquid reagent vs. solid free acid
Supports automated liquid-handling and continuous-flow workflows.
Liquid form reported by TCI America and PubChem; solid for carboxylic acid analog.
Physical form Handling Automated dispensing

Optimal Application Scenarios for Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate Based on Quantitative Evidence


Scale‑Up of H₃ Receptor Agonist Pharmacophores

When scaling the synthesis of histamine H₃ receptor agonists based on the Kitbunnadaj et al. (2005) route, the ketal‑protected methyl ester is the preferred building block. The published sequence demonstrates compatibility of the ketal with Wittig, hydrogenation, LiAlH₄ reduction, and TosMIC chemistry, all performed on the protected intermediate before controlled 1 N HCl deprotection [1]. The methyl ester's 7.0% molar efficiency advantage over the ethyl ester reduces bulk procurement mass for kilogram‑scale campaigns.

Orthogonal Protection Strategies in Complex Molecule Synthesis

In synthetic sequences requiring a 4‑oxocyclohexanecarboxylate subunit to survive strongly basic or nucleophilic conditions (e.g., Grignard additions, enolate alkylations, LiAlH₄ reductions), the ketal of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate provides the necessary chemoselectivity [2]. The unprotected ketone analog (methyl 4-oxocyclohexane-1-carboxylate) would be consumed under these conditions, making the ketal‑protected building block the only viable option for such synthetic strategies.

High‑Throughput Experimentation and Automated Synthesis

For HTE platforms and automated liquid‑dispensing workstations, the liquid physical form of the methyl ester (colorless to almost colorless clear liquid ) enables direct volumetric dispensing without solid‑handling steps. This contrasts with the solid free acid analog, which requires pre‑dissolution and gravimetric measurement, adding cycle time and variability to parallel synthesis workflows.

Amide Library Synthesis via Direct Coupling

The methyl ester is directly amenable to amide bond formation with primary or secondary amines under standard coupling conditions (e.g., AlMe₃‑mediated aminolysis or enzymatic ester‑amide exchange). The lower steric demand of the methyl ester compared to the ethyl ester may provide faster reaction kinetics, while the XLogP3 of 0.7 facilitates extractive purification of the amide product from unreacted starting material [3].

Application
Selection Property
Validation Focus
H₃ Receptor Agonist Pharmacophore Synthesis
Ketal-protected methyl ester scaffold with literature precedent
Compatibility with Wittig, hydrogenation, LiAlH₄, and acidic deprotection sequence
Orthogonal Protection Strategies
Masked ketone stable to basic and nucleophilic conditions
Chemoselectivity under Grignard, enolate, or hydride conditions vs. unprotected ketone
High-Throughput Experimentation (HTE)
Liquid physical form for automated dispensing
Reproducibility and cycle time in parallel synthesis and flow reactors
Amide Library Synthesis
Methyl ester handle for direct coupling
Reaction kinetics and extractive purification efficiency (XLogP3 = 0.7)

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